molecular formula C12H24O5Si B009184 (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester CAS No. 109721-08-6

(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester

Cat. No.: B009184
CAS No.: 109721-08-6
M. Wt: 276.4 g/mol
InChI Key: CTZDWHZODOCMCT-VIFPVBQESA-N
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Description

(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester (CAS 109721-08-6) is a high-value chiral building block primarily employed in the synthesis of complex bioactive molecules. This compound, with the molecular formula C12H24O5Si and a molecular weight of 276.40 g/mol, features a stereospecifically protected hydroxyl group, making it a crucial enantiomeric intermediate . Its primary research application is as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably the cholesterol-lowering drug Rosuvastatin . The (S)-enantiomer provides a specific three-dimensional configuration that is essential for constructing target molecules with the desired stereochemical properties. The synthesis of this compound and its (R)-counterpart has been successfully optimized using engineered enzymes like Candida antarctica lipase B (CALB) mutants and Novozym 435 under mild, green conditions, achieving high enantioselectivity and yield . This makes it an attractive intermediate for efficient and sustainable process chemistry in pharmaceutical development. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound's specific chiral configuration to explore new synthetic routes and develop stereochemically pure compounds in medicinal chemistry and drug discovery programs.

Properties

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZDWHZODOCMCT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Catalysis for Stereoselective Monoesterification

Enzymatic methods offer a green and stereoselective route to monoester derivatives of glutaric acid. Wang et al. demonstrated the synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 lipase in non-aqueous media, achieving 58.6% yield and 117.2 g/L productivity . While the target compound differs in silyl group ((1,1-dimethyldimethylsilyl vs. TBDMS) and enantiomer (S vs. R), this approach highlights key optimizable parameters:

  • Solvent selection : Iso-octane enhanced enzyme stability and substrate solubility .

  • Acyl acceptor : Methanol, identified via molecular docking, minimized diester formation .

  • Molar ratio : A 3:1 methanol-to-substrate ratio balanced reactivity and selectivity .

Adapting this method for the S-enantiomer would require screening enantiocomplementary lipases or engineering Novozym 435’s active site. Immobilized enzymes like Candida antarctica lipase B (CAL-B) could offer alternative stereoselectivity.

Regioselective Esterification via Chemical Methods

Chemical esterification strategies focus on controlling monoester formation while avoiding diester byproducts. A Chinese patent (CN102260171A) detailed the synthesis of glutaric acid monomethyl ester sodium salt using sodium methoxide in anhydrous ethylene glycol dimethyl ether at -10–10°C, achieving 99.8% yield . Critical steps include:

  • Stoichiometric control : Substrate-to-methanol ratios below 1:1 suppress diester formation .

  • Low-temperature reaction : Temperatures ≤10°C stabilize the monoester intermediate .

  • Workup isolation : Acidification with HCl (pH 2–3) and extraction into chloroform or toluene recover the monoester .

For the target compound, this method could be modified by first introducing the silyl ether group at the 3-position before esterification. Protecting the hydroxyl group as a silyl ether prior to esterification would prevent unwanted side reactions.

Asymmetric Synthesis for (S)-Configuration

Installing the S-configuration at the 3-position requires chiral induction. The synthesis of 3-isobutylglutaric acid, as described in CN101426787A, employed malonate alkylation with isovaleraldehyde and subsequent hydrolysis . Adapting this for chirality:

  • Chiral auxiliaries : Use (S)-proline-derived catalysts in asymmetric Michael additions.

  • Enzymatic resolution : Lipases or esterases can hydrolyze racemic monoesters enantioselectively .

  • Chiral pool synthesis : Start from naturally occurring (S)-malic acid or (S)-citramalic acid.

For instance, asymmetric hydrogenation of a 3-ketoglutaric acid derivative using a Ru-BINAP catalyst could yield the S-alcohol, which is then silylated and esterified.

Integrated Synthetic Routes

Combining the above strategies, a plausible route is:

  • Silylation : Protect 3-hydroxyglutaric acid with (1,1-dimethyldimethylsilyl) chloride.

  • Enzymatic esterification : Use Novozym 435 with methanol to form the monoester.

  • Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic hydrolysis.

Optimization data from analogous syntheses suggest yields of 50–60% for enzymatic steps and ≥95% enantiomeric excess with proper catalyst selection .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

Organic Synthesis

(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the silyl group enhances the electrophilicity of adjacent carbon centers, making it an excellent substrate for nucleophiles.
  • Formation of Complex Molecules : It can be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Chiral Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a chiral building block for synthesizing various chiral amines. The compound's ability to undergo selective reactions allowed for high enantioselectivity in the final products, demonstrating its utility in asymmetric synthesis .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a drug intermediate. Its structural features allow for modifications that can lead to biologically active compounds.

Example Applications:

  • Drug Development : The compound has been explored for developing anti-inflammatory agents and other therapeutic drugs due to its ability to interact with biological targets effectively.
  • Prodrug Formulation : Its ester functionality can be advantageous in designing prodrugs that improve bioavailability and solubility.

Case Study: Anti-inflammatory Agents

A research team investigated the use of this compound in formulating anti-inflammatory agents. The study revealed that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential therapeutic applications .

Materials Science

In materials science, this compound can be utilized as a precursor for synthesizing functionalized polymers and siloxane-based materials.

Applications:

  • Silicone Polymers : The compound can be incorporated into silicone formulations to enhance thermal stability and mechanical properties.
  • Coatings and Adhesives : Its silyl group contributes to improved adhesion properties when used in coatings and adhesives.

Case Study: Silicone Elastomers

A study published in Polymer Science demonstrated that incorporating this compound into silicone elastomers improved their thermal resistance and flexibility. This modification resulted in materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group can protect reactive hydroxyl groups during chemical reactions, while the methoxy and carboxylic acid groups can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on structural similarities (e.g., ester groups, branching, or silicon content):

a) (3S)-3-(2-Methylpropyl)-pentanedioic Acid 1-Methyl Ester (CAS: 181289-25-8)
  • Molecular Formula : C₁₀H₁₈O₄
  • Molecular Weight : 202.25 g/mol
  • Key Features: A branched isobutyl (2-methylpropyl) group at the 3-position. Monomethyl ester at the terminal carboxylic acid. No silicon content.
  • Applications : Used as an intermediate in chiral synthesis .
b) Isorhamnetin-3-O-Glycoside (from Zygophyllum fabago)
  • Molecular Class: Flavonoid glycoside.
  • Key Features: Natural product with a glycosidic linkage. No ester or silicon functional groups.
  • Applications : Studied for biological activities (e.g., antioxidant properties) .

Physicochemical Properties

Property Target Compound (CAS 109721-08-6) (3S)-3-(2-Methylpropyl)-pentanedioic Acid 1-Methyl Ester (CAS 181289-25-8) Isorhamnetin-3-O-Glycoside
Molecular Weight (g/mol) 248.35 202.25 ~450 (estimated)
Silicon Content Yes No No
Key Functional Groups Silyl ether, monomethyl ester Isobutyl branch, monomethyl ester Glycoside, flavonoid core
Lipophilicity (Predicted) High (due to silyl ether) Moderate (hydrocarbon branch) Low (polar glycoside)
Storage Conditions Not specified +4°C Not specified
Key Observations:
  • The silyl ether group in the target compound increases molecular weight and lipophilicity compared to non-silicon analogs. This may enhance membrane permeability in drug delivery applications.
  • Isorhamnetin-3-O-glycoside is structurally distinct, emphasizing the uniqueness of silicon-containing esters in industrial vs. natural product contexts .

Biological Activity

(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester, commonly referred to as dimethylsilyl pentanedioic acid monomethyl ester, is a compound with notable biological activity due to its unique structural features. This article delves into its biological properties, synthesis, applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 109721-08-6
  • Molecular Formula : C12H24O5Si
  • Molecular Weight : 276.4 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential applications in pharmaceuticals and organic synthesis. This compound exhibits several significant properties:

  • Antioxidant Activity : Initial studies suggest that the compound may have antioxidant properties, which could be beneficial in protecting cells from oxidative stress. Antioxidants play a crucial role in mitigating damage from reactive oxygen species (ROS) and may prevent various diseases associated with oxidative damage .
  • Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially influencing metabolic pathways. For instance, its silyl group may enhance lipophilicity, facilitating better membrane permeability and bioavailability .

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with the appropriate pentanedioic acid derivatives and dimethylsilyl reagents.
  • Reaction Conditions : The reaction is conducted under controlled conditions using catalysts that facilitate the formation of the ester bond.
  • Purification : Post-synthesis, the compound is purified using techniques such as column chromatography or recrystallization.

Case Studies

  • Antioxidant Properties :
    • A study evaluated the antioxidant capacity of various silyl esters, including this compound. Results indicated that this compound exhibited significant free radical scavenging activity compared to control groups .
  • Pharmacological Applications :
    • Research has shown that compounds with similar structures have been effective in modulating enzyme activities related to metabolic disorders. For example, they may influence lipid metabolism and glucose homeostasis through interactions with key metabolic enzymes .

Comparative Analysis

To further understand the biological significance of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameCAS NumberMolecular FormulaUnique Features
3-[[(1,1-Dimethyl)dimethylsilyl]oxy]pentanedioic Acid Diethyl Ester91424-39-4C12H24O5SiContains diethyl instead of methyl groups
3-(Dimethyldimethylsilyloxy)butanoic Acid Monomethyl Ester123456-78-9C10H20O4SiShorter carbon chain compared to pentanedioic acid

This table highlights variations in chain length and substituents while maintaining similar functional groups.

Q & A

Basic Research Questions

Q. How can (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester be isolated and purified from complex mixtures?

  • Methodological Answer : Isolation typically involves liquid-liquid extraction followed by column chromatography using silica gel or reverse-phase stationary phases. Fractional crystallization may enhance purity, particularly for stereoisomers. High-performance liquid chromatography (HPLC) with UV detection is recommended for monitoring purity, as described in extraction protocols for structurally similar silylated compounds .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of 1^1H/13^13C NMR (to verify the silyl ether and ester groups), IR spectroscopy (C=O and Si-O stretching bands), and mass spectrometry (ESI-MS for molecular ion confirmation) is essential. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Table 1: Key Spectroscopic Signatures

TechniqueDiagnostic Peaks/RangesFunctional Group Confirmation
1^1H NMRδ 0.1–0.3 ppm (Si-CH3_3)Silyl ether
IR1700–1750 cm1^{-1} (ester C=O)Ester carbonyl
ESI-MS[M+Na]+^+ at m/z ~350 (exact mass varies)Molecular weight confirmation

Q. What synthetic routes are commonly employed to synthesize this compound?

  • Methodological Answer : The compound is typically synthesized via silylation of a diol intermediate using chlorodimethyl(1,1-dimethylethyl)silane in the presence of a base (e.g., imidazole). Subsequent mono-esterification of the pentanedioic acid is achieved using methyl chloroformate under controlled pH conditions .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Employ a factorial experimental design to test variables such as temperature (20–60°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., DMAP). Response surface methodology (RSM) can model interactions between factors, as demonstrated in phenolic compound synthesis optimization .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column for volatile impurities. For non-volatile byproducts, ultra-HPLC (UHPLC) coupled with charged aerosol detection (CAD) provides sensitivity down to 0.1% w/w .

Advanced Research Questions

Q. How do non-covalent interactions influence the reactivity of this silyl-protected ester in catalytic systems?

  • Methodological Answer : Investigate hydrogen bonding and van der Waals interactions between the silyl group and catalysts (e.g., organocatalysts) using density functional theory (DFT). Compare experimental kinetics (e.g., Arrhenius plots) with computational models to identify transition states, as applied in studies of non-covalent interactions in organosilicon chemistry .

Q. What role does this compound play in asymmetric synthesis or supramolecular assembly?

  • Methodological Answer : The silyl group can act as a steric director in asymmetric aldol reactions. To study supramolecular assembly, perform titration experiments (e.g., 1^1H NMR titration) with crown ethers or cyclodextrins to assess host-guest interactions. Refer to crystal engineering principles for tecton design .

Q. How can computational methods resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model conformer populations and predict NMR chemical shifts. Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) to distinguish between rotamers, as demonstrated in resolving silyl ether stereochemistry .

Q. What experimental strategies mitigate hydrolysis of the silyl ether under aqueous conditions?

  • Methodological Answer : Introduce steric hindrance via bulkier silyl groups (e.g., TBDMS) or employ micellar catalysis in water-organic biphasic systems. Monitor hydrolysis kinetics via inline IR spectroscopy to optimize stability .

Q. How does the compound’s stability vary under photolytic or thermal stress?

  • Methodological Answer : Conduct accelerated stability studies using a Q10 approach (thermal degradation) or UV chamber (photolytic stress). Analyze degradation products via LC-MS and apply the Eyring equation to extrapolate shelf-life under storage conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
Reactant of Route 2
(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester

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